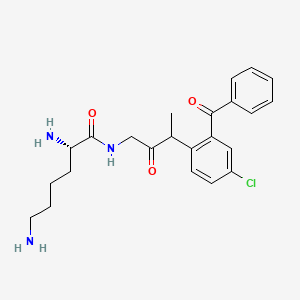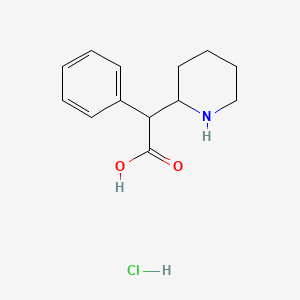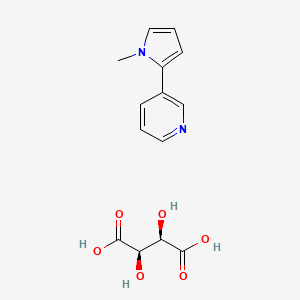![molecular formula C9H8N2O B588574 3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene CAS No. 143261-91-0](/img/structure/B588574.png)
3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Oxa-2,7-diazatricyclo[63104,12]dodeca-1,4(12),8,10-tetraene is a heterocyclic compound that features a fused oxazole and quinoline ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-hydroxy-3-(3-phenylacryloyl)-1H-quinolin-2-ones with hydroxylamine hydrochloride in pyridine under reflux conditions . Another approach includes the dehydrative cyclization of N-(4-hydroxypyrimidin-5-yl)benzamides using phosphorus oxychloride or polyphosphoric acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for yield and purity, would apply. This might involve the use of continuous flow reactors and automated synthesis platforms to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce tetrahydroquinoline derivatives.
Scientific Research Applications
3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique structural features.
Industry: It may be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 3-Oxa-2,7-diazatricyclo[6.3.1.04,12]dodeca-1,4(12),8,10-tetraene exerts its effects is not fully understood. its biological activity is likely due to its ability to interact with various molecular targets, such as enzymes and receptors. The compound’s structure allows it to form non-covalent interactions, including hydrogen bonds and π-π stacking, which can modulate the activity of its targets .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar quinoline core and exhibit various biological activities.
Oxazole Derivatives: Compounds containing the oxazole ring are known for their wide range of biological activities.
Thienoquinolines: These compounds have a fused thiophene and quinoline ring system and are studied for their potential as kinase inhibitors.
Uniqueness
3-Oxa-2,7-diazatricyclo[63104,12]dodeca-1,4(12),8,10-tetraene is unique due to its fused oxazole and quinoline ring system, which imparts distinct electronic and steric properties
]quinoline-2-carboxylic acid derivatives : [Recent advances in the synthesis and applications of oxazolo 5,4- : A comprehensive review on biological activities of oxazole derivativesProperties
CAS No. |
143261-91-0 |
|---|---|
Molecular Formula |
C9H8N2O |
Molecular Weight |
160.176 |
InChI |
InChI=1S/C9H8N2O/c1-2-6-9-7(3-1)11-12-8(9)4-5-10-6/h1-3,11H,4-5H2 |
InChI Key |
FWYIKLCTXNRHSE-UHFFFAOYSA-N |
SMILES |
C1CN=C2C=CC=C3C2=C1ON3 |
Synonyms |
6H-Isoxazolo[5,4,3-de]quinoline,7,8-dihydro-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















